molecular formula C14H15N3O4 B1499227 Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate CAS No. 1070879-22-9

Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate

Cat. No.: B1499227
CAS No.: 1070879-22-9
M. Wt: 289.29 g/mol
InChI Key: IVNFONIYJVHJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate is an organic compound characterized by its intricate molecular structure, combining an imidazole ring and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate involves multi-step organic synthesis procedures. Typically, the process begins with the formation of the imidazole ring, followed by the introduction of the benzyloxycarbonyl group through a carbamylation reaction. The conditions often involve using base catalysts and protecting groups to ensure selective reactions at various stages. Temperature, solvent choice, and reaction time are critical factors.

Industrial Production Methods

On an industrial scale, the production method must balance efficiency, cost, and yield. Large-scale synthesis involves optimizing reaction conditions to maximize output while minimizing side reactions. It may include continuous flow processes to enhance reaction kinetics and product purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, substitution, and hydrolysis.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Often involves nucleophiles or electrophiles under appropriate conditions, e.g., acid or base catalysts.

  • Hydrolysis: : Typically performed in acidic or basic aqueous solutions, leading to the breakdown of ester and carbamate groups.

Major Products

The major products of these reactions vary but include derivatives where the imidazole ring or carbamate groups are modified, leading to structures with different functional properties.

Scientific Research Applications

Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate finds use in:

  • Chemistry: : As a reagent or intermediate in synthetic organic chemistry.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for possible pharmacological activities and as a building block in drug development.

  • Industry: : Employed in the synthesis of polymers and specialized materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The specific binding to these targets can modulate biological pathways, resulting in varied effects depending on the context. For instance, it may inhibit or activate enzymatic activity, affecting metabolic or signaling pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as:

  • Methyl 2-({[(phenoxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate

  • Ethyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate

This compound stands out due to its unique reactivity profile and functional group compatibility. Its specific structural elements allow for distinctive interactions in both synthetic and biological contexts, making it a valuable component in research and industrial applications.

Properties

IUPAC Name

methyl 2-(phenylmethoxycarbonylaminomethyl)-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-20-13(18)11-7-15-12(17-11)8-16-14(19)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,17)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNFONIYJVHJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653600
Record name Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-22-9
Record name Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate
Reactant of Route 6
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.